molecular formula C48H60S6 B14086597 2,3-Dimethylbenzenethiol;2,4-dimethylbenzenethiol;2,5-dimethylbenzenethiol;2,6-dimethylbenzenethiol;3,4-dimethylbenzenethiol;3,5-dimethylbenzenethiol

2,3-Dimethylbenzenethiol;2,4-dimethylbenzenethiol;2,5-dimethylbenzenethiol;2,6-dimethylbenzenethiol;3,4-dimethylbenzenethiol;3,5-dimethylbenzenethiol

Cat. No.: B14086597
M. Wt: 829.4 g/mol
InChI Key: MXTHSFBVNQGBHW-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzenethiol, 2,4-dimethylbenzenethiol, 2,5-dimethylbenzenethiol, 2,6-dimethylbenzenethiol, 3,4-dimethylbenzenethiol, and 3,5-dimethylbenzenethiol are organic compounds known as dimethylbenzenethiols. These compounds are characterized by the presence of two methyl groups and a thiol group attached to a benzene ring. They are used in various chemical reactions and have applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylbenzenethiols can be synthesized through several methods. One common method involves the reaction of dimethylbenzene (xylene) with sulfur or sulfur-containing compounds under specific conditions. For example, 2,4-dimethylbenzenethiol can be synthesized by reacting 2,4-dimethylbenzene with sulfur in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of dimethylbenzenethiols often involves large-scale chemical reactions using specialized equipment. The process typically includes the use of high temperatures and pressures to facilitate the reaction between dimethylbenzene and sulfur compounds. The resulting product is then purified through distillation or other separation techniques to obtain the desired dimethylbenzenethiol .

Chemical Reactions Analysis

Types of Reactions

Dimethylbenzenethiols undergo various chemical reactions, including:

    Oxidation: Dimethylbenzenethiols can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: These compounds can be reduced to form corresponding hydrocarbons.

    Substitution: Dimethylbenzenethiols can participate in substitution reactions where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides

    Reduction: Hydrocarbons

    Substitution: Halogenated dimethylbenzenes

Scientific Research Applications

Dimethylbenzenethiols have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethylbenzenethiols involves their interaction with specific molecular targets and pathways. The thiol group in these compounds can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic or industrial purposes .

Comparison with Similar Compounds

Dimethylbenzenethiols can be compared with other thiol-containing compounds such as:

    Thiophenol: Similar structure but without the methyl groups.

    Methylthiophenol: Contains one methyl group and a thiol group.

    Ethylbenzenethiol: Contains an ethyl group instead of methyl groups.

The presence of two methyl groups in dimethylbenzenethiols makes them unique and can influence their reactivity and applications compared to other thiol-containing compounds .

Properties

Molecular Formula

C48H60S6

Molecular Weight

829.4 g/mol

IUPAC Name

2,3-dimethylbenzenethiol;2,4-dimethylbenzenethiol;2,5-dimethylbenzenethiol;2,6-dimethylbenzenethiol;3,4-dimethylbenzenethiol;3,5-dimethylbenzenethiol

InChI

InChI=1S/6C8H10S/c1-6-3-7(2)5-8(9)4-6;1-6-3-4-8(9)5-7(6)2;1-6-3-4-8(9)7(2)5-6;1-6-3-4-7(2)8(9)5-6;1-6-4-3-5-8(9)7(6)2;1-6-4-3-5-7(2)8(6)9/h6*3-5,9H,1-2H3

InChI Key

MXTHSFBVNQGBHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S)C.CC1=CC(=C(C=C1)C)S.CC1=C(C(=CC=C1)S)C.CC1=C(C(=CC=C1)C)S.CC1=C(C=C(C=C1)S)C.CC1=CC(=CC(=C1)S)C

Origin of Product

United States

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